Ophioglonol

Antiviral Hepatitis B Natural Product SAR

Ophioglonol is a C-3 hydroxymethyl homoflavonoid essential for SAR studies where quercetin or luteolin cannot substitute. Its hydroxymethyl at C-3 (absent in common flavones) defines homoflavonoid pharmacology. Ophioglonol serves as a negative control scaffold for anti-HBV screening (lacks activity vs. Ophioglonin) and provides a CC50 15.9 μM cytotoxicity benchmark in HepG2 2.2.15 cells, distinct from its glycosylated derivatives (Pedunculosumoside F CC50 56.7 μM). Use as an authentic LC-MS reference standard for Ophioglossum phytochemistry. Verify aglycone identity before assay.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
Cat. No. B1249540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphioglonol
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O
InChIInChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2
InChIKeyNWYYMLNNXGJOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ophioglonol (CAS 850894-19-8) as a Hydroxy Homoflavonoid Scaffold


Ophioglonol (CAS: 850894-19-8) is a hydroxy homoflavonoid, chemically defined as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)-4H-chromen-4-one [1]. It is primarily isolated as a plant metabolite from Ophioglossum species, including O. pedunculosum and O. petiolatum [2]. As a research tool, its structural differentiation from common dietary flavones (such as quercetin and luteolin) is defined by the presence of a hydroxymethyl group at the C-3 position rather than a standard proton or hydroxyl group .

Why Ophioglonol Cannot Be Substituted with Common Flavonoids or Glycosides


Ophioglonol is not a generic antioxidant. Attempting to substitute it with more abundant flavonoids like quercetin or luteolin negates the fundamental objective of investigating structure-activity relationships (SAR) within the homoflavonoid class. Ophioglonol is characterized by a hydroxymethyl moiety at C-3, whereas typical flavones (e.g., quercetin, luteolin) lack substitution at this position [1]. Furthermore, Ophioglonol differs pharmacologically and structurally from its glycosylated derivatives (e.g., pedunculosumoside F or ophioglonol 4'-O-β-D-glucopyranoside). Specifically, data indicate that while Ophioglonol itself exhibits cytotoxicity against HepG2 2.2.15 cells (CC50 15.9 μM) , its glycosylated counterpart Pedunculosumoside F shows a different profile (CC50 56.7 μM) and is reported to lack anti-HBV activity [2]. Procurement of the correct aglycone or glycoside is essential for maintaining experimental fidelity.

Quantitative Differential Evidence: Ophioglonol vs. Comparators


Differential Anti-HBV Activity: Ophioglonol vs. Ophioglonin

In the context of anti-HBV (Hepatitis B Virus) surface antigen inhibition, Ophioglonol demonstrates a distinct lack of activity compared to its structural analog Ophioglonin. In a study isolating homoflavonoids from Ophioglossum petiolatum, Ophioglonin and quercetin 3-O-methyl ether exhibited slight anti-HBV surface antigen activity at a concentration of 25 μM, whereas Ophioglonol did not show this activity under identical isolation and testing conditions [1].

Antiviral Hepatitis B Natural Product SAR

Cellular Cytotoxicity Profile: Ophioglonol vs. Pedunculosumoside F

The aglycone form (Ophioglonol) exhibits approximately 3.6-fold higher cytotoxicity than its diglycosylated derivative (Pedunculosumoside F) in a specific hepatic cell model. Ophioglonol shows a CC50 value of 15.9 μM against HepG2 2.2.15 cells after 8 days via MTT assay . In contrast, Pedunculosumoside F (ophioglonol attached to beta-D-glucopyranosyl residues at positions 7 and 4') has a reported CC50 value of 56.7 μM against HepG2 22.15 cells .

Cytotoxicity HepG2 Liver Cancer

Computational Binding Affinity: Ophioglonol vs. Quercetin and Isoquercetin

In a theoretical DFT (Density Functional Theory) and molecular docking study, Ophioglonol demonstrated the strongest binding affinity with the target protein compared to Isoquercetin and Quercetin. The MM/GBSA calculations indicated that Ophioglonol's binding was driven by numerous interactions, outperforming the moderate to weaker affinities observed for the comparators [1].

Molecular Docking In Silico Modeling Protein Binding

Structural Scaffold Differentiation: C-3 Hydroxymethyl vs. Common Flavones

Ophioglonol possesses a unique structural marker—a hydroxymethyl group at the C-3 position of the chromen-4-one backbone [1]. This contrasts sharply with ubiquitous flavonoids like quercetin and luteolin, which are unsubstituted at the C-3 position in the flavone backbone . In LC-MS metabolomics studies of Ophioglossum thermale, this structural feature allows for the unambiguous chromatographic and mass spectrometric differentiation of Ophioglonol from co-occurring luteolin and quercetin [2].

Chemotaxonomy Analytical Standard LC-MS Metabolomics

Validated Research Applications for Ophioglonol Procurement


Natural Product Dereplication and Chemotaxonomic Marker for Ophioglossum Species

Ophioglonol is a critical analytical reference standard for phytochemical studies of the Ophioglossum genus. Its unique homoflavonoid structure and hydroxymethyl group allow for unambiguous LC-MS identification, distinguishing Ophioglossum extracts from other plant materials containing generic flavonoids like quercetin or luteolin. Procurement supports studies isolating bioactive constituents from Ophioglossum thermale or O. pedunculosum [1][2].

Structure-Activity Relationship (SAR) Studies in Anti-HBV Research

Given the direct head-to-head evidence that Ophioglonol lacks anti-HBV activity while the structurally related Ophioglonin shows slight activity at 25 μM [1], this compound serves as a critical negative control scaffold. Research groups investigating the molecular determinants of Hepatitis B surface antigen inhibition require Ophioglonol to map the essential pharmacophore of homoflavonoids.

In Silico Drug Discovery and Molecular Modeling

Recent computational studies indicate that Ophioglonol may exhibit stronger theoretical binding affinities for certain protein targets compared to quercetin and isoquercetin [1]. Procurement of the physical compound enables computational chemistry and biophysics groups to follow up with experimental validation (e.g., Surface Plasmon Resonance or Thermal Shift Assays) to confirm these docking predictions.

Glycosylation Impact Studies on Hepatic Cytotoxicity

Ophioglonol (aglycone) demonstrates a CC50 of 15.9 μM against HepG2 2.2.15 cells, whereas its diglycosylated derivative (Pedunculosumoside F) exhibits a significantly lower cytotoxicity (CC50 56.7 μM) [1][2]. This provides a quantifiable model system for evaluating how glycosylation patterns alter the cellular uptake and bioactivity of flavonoid scaffolds in liver cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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